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molecular formula C9H13NO B8368085 (2-Ethyl-6-methylpyridin-3-yl)methanol

(2-Ethyl-6-methylpyridin-3-yl)methanol

Cat. No. B8368085
M. Wt: 151.21 g/mol
InChI Key: KXNJFRFRMQXFQM-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of lithium aluminum hydride (220 mg) and THF (dry) (15 mL) was added a solution of methyl 2-ethyl-6-methylnicotinate (519 mg) in THF (dry) (5 mL) at 0° C. The mixture was stirred at 0° C. under nitrogen atmosphere for 20 min. To the mixture was added sodium sulfate decahydrate (1.8 g) and the mixture was stirred overnight. After filtrating, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (365 mg).
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
methyl 2-ethyl-6-methylnicotinate
Quantity
519 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
1.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]1[N:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:10]=1[C:11](OC)=[O:12])[CH3:8].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH2:7]([C:9]1[C:10]([CH2:11][OH:12])=[CH:15][CH:16]=[C:17]([CH3:19])[N:18]=1)[CH3:8] |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
methyl 2-ethyl-6-methylnicotinate
Quantity
519 mg
Type
reactant
Smiles
C(C)C1=C(C(=O)OC)C=CC(=N1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
sodium sulfate decahydrate
Quantity
1.8 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. under nitrogen atmosphere for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtrating
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1=NC(=CC=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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